molecular formula C8H11NO2 B15253100 1-(4-Aminooxan-4-yl)prop-2-yn-1-one

1-(4-Aminooxan-4-yl)prop-2-yn-1-one

Cat. No.: B15253100
M. Wt: 153.18 g/mol
InChI Key: QORKOSZUHILFTG-UHFFFAOYSA-N
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Description

1-(4-Aminooxan-4-yl)prop-2-yn-1-one is a heterocyclic compound featuring a tetrahydropyran (oxane) ring substituted with an amino group at the 4-position, linked to a propynone (prop-2-yn-1-one) moiety.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1-(4-aminooxan-4-yl)prop-2-yn-1-one

InChI

InChI=1S/C8H11NO2/c1-2-7(10)8(9)3-5-11-6-4-8/h1H,3-6,9H2

InChI Key

QORKOSZUHILFTG-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)C1(CCOCC1)N

Origin of Product

United States

Chemical Reactions Analysis

1-(4-Aminooxan-4-yl)prop-2-yn-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Aminooxan-4-yl)prop-2-yn-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Aminooxan-4-yl)prop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways and targets depend on the specific application and context of the research .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs of 1-(4-Aminooxan-4-yl)prop-2-yn-1-one, highlighting substituents, physical properties, and biological activities:

Compound Name Substituent/Heterocycle Melting Point (°C) Yield (%) Key Properties/Activities References
This compound 4-Aminooxan-4-yl Not reported - Hypothesized enhanced solubility due to -NH₂ -
1-(4-Methoxyphenyl)prop-2-yn-1-one (8a) 4-Methoxyphenyl 80–124 70–72 Tubulin polymerization stimulator
1-(3-Nitrophenyl)prop-2-yn-1-one (27c) 3-Nitrophenyl Not reported 61 Intermediate for indole synthesis
1-(4-Bromo-2-fluorophenyl)prop-2-yn-1-one 4-Bromo-2-fluorophenyl - - High predicted density (1.602 g/cm³)
1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one 4-Aminopiperidin-1-yl - - Research use in medicinal chemistry
Key Observations:
  • Substituent Influence : Methoxy (8a), nitro (27c), and halogen (13) substituents on aryl groups modulate electronic properties and biological activity. For example, methoxy groups in 8a–8c enhance tubulin polymerization stimulation , while nitro groups (27c) serve as intermediates in indole synthesis .
  • Amino Group: The 4-aminooxan-4-yl group in the target compound may improve solubility compared to non-polar substituents (e.g., methoxy or halogens) due to its ability to form hydrogen bonds.

Physical and Spectral Properties

  • Melting Points: Aryl-substituted propynones (e.g., 8a–8f) exhibit melting points between 80–124°C , while nitro derivatives (27c) are synthesized as oils . The amino group in the target compound may raise its melting point due to increased polarity.
  • Spectroscopic Data : ¹H NMR spectra of analogs (e.g., 8a, 27c) show characteristic signals for aromatic protons (δ 6.99–8.47 ppm) and substituents (e.g., methoxy at δ 3.92 ppm) . The target compound’s NMR would likely display distinct signals for the oxane ring and NH₂ group.

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